Methanethiol-d4
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Overview
Description
Methanethiol-d4, also known as methyl mercaptan-d4, is an organosulfur compound with the chemical formula CD3SD. It is a deuterated form of methanethiol, where the hydrogen atoms are replaced by deuterium. This compound is commonly used in scientific research due to its unique properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanethiol-d4 can be synthesized through the reaction of deuterated methanol (CD3OD) with hydrogen sulfide (H2S) over an aluminum oxide catalyst. The reaction proceeds as follows:
CD3OD+H2S→CD3SD+H2O
This method ensures the incorporation of deuterium into the methanethiol molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated methanol and hydrogen sulfide in controlled environments allows for efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methanethiol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethyl disulfide (CD3SSCD3) and further to methanesulfonic acid (CD3SO3H).
Reduction: It can be reduced to form deuterated methane (CD4) and hydrogen sulfide.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dimethyl disulfide (CD3SSCD3), methanesulfonic acid (CD3SO3H)
Reduction: Deuterated methane (CD4), hydrogen sulfide (H2S)
Substitution: Various substituted thiols depending on the reagents used.
Scientific Research Applications
Methanethiol-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: this compound is used to study sulfur metabolism and its role in biological systems.
Medicine: It serves as a biomarker for certain diseases, including cancer, due to its presence in body fluids and excretions.
Industry: This compound is used in the production of deuterated compounds for various industrial applications
Mechanism of Action
Methanethiol-d4 exerts its effects through various molecular targets and pathways:
Oxidation Pathway: this compound is rapidly degraded by methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1), converting it to formaldehyde and hydrogen sulfide.
Sulfur Metabolism: It plays a role in sulfur metabolism, contributing to the production of volatile sulfur compounds (VSCs) in biological systems.
Comparison with Similar Compounds
Methanethiol-d4 can be compared with other similar compounds such as:
Methanethiol (CH3SH): The non-deuterated form, commonly found in nature and used in various applications.
Ethanethiol (C2H5SH): Another thiol compound with similar properties but different applications.
Dimethyl disulfide (CH3SSCH3): An oxidation product of methanethiol with distinct chemical properties
This compound is unique due to its deuterium content, which makes it valuable for isotopic labeling and tracing studies. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
CH4S |
---|---|
Molecular Weight |
52.13 g/mol |
IUPAC Name |
trideuterio(deuteriosulfanyl)methane |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/i1D3/hD |
InChI Key |
LSDPWZHWYPCBBB-GUEYOVJQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S[2H] |
Canonical SMILES |
CS |
Origin of Product |
United States |
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